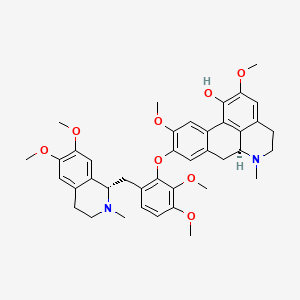
Fetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fetidine is a bisbenzylisoquinoline alkaloid.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Fetidine is classified under the phenylpiperidine derivatives and is primarily utilized for its analgesic properties. It acts on the central nervous system to relieve moderate to severe pain, making it effective in various medical scenarios, particularly during labor and postoperative recovery.
Clinical Applications
-
Labor Pain Management
- This compound has been extensively studied for its efficacy in managing labor pain. A study involving 102 patients demonstrated that this compound significantly reduced the duration of the active phase of labor and provided favorable analgesic effects compared to a control group. The Visual Analog Scale (VAS) scores indicated a marked decrease in pain levels after administration of this compound, showing its effectiveness in obstetric analgesia .
-
Postoperative Pain Relief
- In postoperative settings, this compound is frequently employed to alleviate pain following surgical procedures. Its rapid onset of action and relatively short duration make it suitable for acute pain management, allowing for timely interventions when necessary.
-
Emergency Medicine
- This compound is also utilized in emergency medicine for rapid pain relief in trauma cases or acute abdominal pain situations. Its quick action helps stabilize patients before further treatment options are considered.
Study on Labor Duration
A clinical trial assessed the impact of this compound on labor duration and maternal outcomes. The findings highlighted that:
- The active phase of labor was significantly shorter in the this compound group (p<0.001).
- Maternal heart rates were lower, indicating less stress during labor.
- Side effects such as nausea were noted but were not severe enough to outweigh the benefits .
Comparative Analyses
Research comparing this compound with other analgesics has shown that while it is effective, there are considerations regarding side effects such as respiratory depression and potential for addiction. Therefore, its use is often balanced with monitoring protocols to ensure patient safety.
Data Table: Efficacy of this compound in Labor Pain Management
| Parameter | This compound Group (n=102) | Control Group (n=92) | p-value |
|---|---|---|---|
| Initial VAS Score | 7.55 ± 1.21 | 7.60 ± 1.15 | 0.800 |
| VAS Score at 1 Hour | 5.73 ± 1.54 | 8.00 ± 1.20 | <0.001 |
| VAS Score at 2 Hours | 5.16 ± 1.29 | 8.38 ± 1.22 | <0.001 |
| Maternal Pulse Decrease | Yes (significant) | No | <0.05 |
Safety Profile and Considerations
While this compound is effective for pain management, it carries risks typical of opioid medications, including:
- Respiratory depression
- Potential for misuse or addiction
- Side effects such as nausea and vomiting
Due to these risks, careful patient selection and monitoring are essential when administering this compound.
Propiedades
Número CAS |
7072-86-8 |
|---|---|
Fórmula molecular |
C40H46N2O8 |
Peso molecular |
682.8 g/mol |
Nombre IUPAC |
(6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C40H46N2O8/c1-41-13-11-22-17-31(45-4)32(46-5)20-26(22)28(41)15-24-9-10-30(44-3)40(49-8)39(24)50-34-19-25-16-29-36-23(12-14-42(29)2)18-35(48-7)38(43)37(36)27(25)21-33(34)47-6/h9-10,17-21,28-29,43H,11-16H2,1-8H3/t28-,29-/m0/s1 |
Clave InChI |
IBHSRCBKJMEBQB-VMPREFPWSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |
SMILES isomérico |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |
SMILES canónico |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















